molecular formula C10H9BrCl2N2O2 B2952573 Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1431965-03-5

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B2952573
CAS No.: 1431965-03-5
M. Wt: 340
InChI Key: IRHKUDHDCNGCLX-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H9BrCl2N2O2 It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as imidazo[1,2-a]pyridine derivatives and chlorinating agents.

  • Chlorination: The imidazo[1,2-a]pyridine core is subjected to chlorination to introduce chlorine atoms at the 6 and 8 positions.

  • Carboxylation: The chlorinated intermediate is then carboxylated to introduce the carboxylate group.

  • Esterification: The carboxylate group is converted to its ethyl ester form.

  • Hydrobromination: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the chlorine or carboxylate positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate oxide.

  • Reduction Products: Reduction can produce Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydride.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biological studies to investigate its effects on various biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Imidazo[1,2-a]pyridine derivatives, chlorinated imidazo[1,2-a]pyridines, and other carboxylate esters.

Properties

IUPAC Name

ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2.BrH/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHKUDHDCNGCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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